Product packaging for Boc-2-aminobenzene-1,4-dicarboxylic acid(Cat. No.:CAS No. 1135615-41-6)

Boc-2-aminobenzene-1,4-dicarboxylic acid

Cat. No.: B1290496
CAS No.: 1135615-41-6
M. Wt: 281.26 g/mol
InChI Key: DREUUSIJRIKGPQ-UHFFFAOYSA-N
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Description

Contextualization within Carboxyl- and Amine-Functionalized Benzene (B151609) Derivatives

Carboxyl- and amine-functionalized benzene derivatives are a cornerstone of modern organic chemistry, forming the basis for a vast array of pharmaceuticals, polymers, and functional materials. The benzene ring provides a rigid scaffold, while the attached functional groups—the acidic carboxyl groups (-COOH) and the basic amino group (-NH2)—offer reactive sites for a multitude of chemical transformations.

The parent compound, 2-aminoterephthalic acid, is a well-established linker in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. ekb.eg The presence of both amino and carboxylic acid functionalities allows it to coordinate with metal ions in various ways, leading to the formation of porous, crystalline structures with applications in gas storage, separation, and catalysis. ekb.eg However, the reactivity of the primary amine can sometimes interfere with or compete in reactions targeting the carboxylic acid groups. This is where the strategic protection of the amine becomes essential, leading to derivatives like Boc-2-aminobenzene-1,4-dicarboxylic acid.

The Strategic Significance of Boc Protection in Complex Molecule Construction

In the multi-step synthesis of complex organic molecules, it is often necessary to temporarily mask a reactive functional group to prevent it from participating in a reaction at an undesired stage. This masking is achieved through the use of a "protecting group." The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its reliability and mild removal conditions. researchgate.net

The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347). evitachem.com This converts the nucleophilic and basic amine into a neutral carbamate (B1207046), rendering it unreactive towards many reagents, including those used for esterification or amide coupling at the carboxylic acid positions. researchgate.netevitachem.com The key advantages of the Boc group include its stability under a wide range of non-acidic conditions, such as exposure to bases, nucleophiles, and catalytic hydrogenation. researchgate.net

Crucially, the Boc group can be easily removed under mild acidic conditions, for instance, with trifluoroacetic acid (TFA), to regenerate the free amine. evitachem.com This allows for the selective deprotection of the amino group at a later synthetic stage, enabling its participation in subsequent reactions. This "orthogonal" protection strategy is fundamental in complex syntheses, such as peptide synthesis, where precise control over the sequence of bond formation is paramount. nih.gov

Overview of this compound as a Key Synthetic Intermediate

This compound emerges as a highly valuable synthetic intermediate by combining the structural features of aminoterephthalic acid with the strategic advantages of Boc protection. With the amine temporarily deactivated, the two carboxylic acid groups are free to undergo selective transformations. For example, they can be converted into esters, acid chlorides, or amides, allowing for the extension of the molecular framework.

Once the desired modifications at the carboxyl positions are complete, the Boc group can be cleanly removed to expose the amine functionality. This newly liberated amine can then be used as a handle for further functionalization, such as acylation or alkylation, or as a coordination site in the formation of more complex materials. This stepwise approach, enabled by the Boc protecting group, allows for a level of control that is essential for the rational design and synthesis of intricate molecules.

This compound is particularly useful as a linker molecule in the synthesis of bespoke MOFs, where the protected amine prevents unwanted coordination during the initial framework assembly. Post-synthesis, the Boc group can be removed to expose reactive amino groups within the pores of the MOF, which can then be used to anchor catalytic species or to tune the sorptive properties of the material. ekb.eg

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15NO6 B1290496 Boc-2-aminobenzene-1,4-dicarboxylic acid CAS No. 1135615-41-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]terephthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO6/c1-13(2,3)20-12(19)14-9-6-7(10(15)16)4-5-8(9)11(17)18/h4-6H,1-3H3,(H,14,19)(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DREUUSIJRIKGPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Boc 2 Aminobenzene 1,4 Dicarboxylic Acid

Direct Synthesis Strategies

Direct synthesis strategies focus on the forward synthesis of the target molecule from readily available precursors. These methods often involve the protection of the amino group of an aminoterephthalic acid analog, the functionalization of an aromatic ring to introduce the dicarboxylic acid moiety, or integrated one-pot procedures for enhanced efficiency.

Chemoselective N-Protection of Aminoterephthalic Acid Analogs via Boc Chemistry

A primary and straightforward approach to the synthesis of Boc-2-aminobenzene-1,4-dicarboxylic acid involves the chemoselective N-protection of 2-aminoterephthalic acid. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its ease of removal under acidic conditions. beilstein-journals.orgsemanticscholar.org The reaction typically involves the treatment of 2-aminoterephthalic acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a suitable base. researchgate.net The base is crucial for deprotonating the amino group, thereby increasing its nucleophilicity to attack the carbonyl carbon of the Boc anhydride.

The choice of solvent and base can influence the reaction's efficiency and yield. Common solvents include tetrahydrofuran (B95107) (THF), dioxane, and aqueous mixtures. beilstein-journals.org Bases such as sodium hydroxide, triethylamine, or 4-dimethylaminopyridine (B28879) (DMAP) are frequently employed. researchgate.netnih.gov The reaction is typically carried out at room temperature or with gentle heating. beilstein-journals.org

A variation of this method involves the esterification of the carboxylic acid groups prior to N-protection. For instance, 2-aminoterephthalic acid can be converted to its dimethyl ester, which is then subjected to N-Boc protection. nih.govorgsyn.orgias.ac.in Subsequent hydrolysis of the ester groups under basic conditions yields the desired this compound. This two-step approach can sometimes offer advantages in terms of solubility and purification of the intermediates.

Table 1: Reaction Conditions for N-Boc Protection of Aminoterephthalic Acid Analogs

Starting MaterialReagentBaseSolventTemperatureYield
2-Aminoterephthalic acid(Boc)₂ONaOHWater/DioxaneRoom TemperatureHigh
2-Aminoterephthalic acid(Boc)₂OTriethylamineTHFRoom TemperatureGood
Dimethyl 2-aminoterephthalate(Boc)₂ODMAPDichloromethane (B109758)Room TemperatureHigh

Aromatic Functionalization Approaches for Dicarboxylic Acid Moiety Introduction

An alternative strategy involves the introduction of the two carboxylic acid groups onto a pre-functionalized aromatic ring. This can be achieved through various aromatic carboxylation methods. One common approach is the oxidation of dialkyl-substituted anilines. For example, a suitably protected 2-amino-p-xylene derivative could be oxidized using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid to yield the corresponding dicarboxylic acid. lkouniv.ac.in

Another powerful technique is the direct carboxylation of aromatic C-H bonds using carbon dioxide (CO₂) as the carboxylating agent. nih.govreddit.com This method is atom-economical and environmentally friendly. Recent advancements have shown that the use of combined Brønsted base systems, such as LiOtBu/CsF, can facilitate the carboxylation of a wide range of functionalized arenes with CO₂. nih.gov This approach could potentially be applied to a Boc-protected aniline (B41778) to introduce the two carboxylic acid groups.

Furthermore, the carboxylation of aryl halides or their organometallic derivatives (e.g., Grignard or organolithium reagents) with CO₂ is a well-established method for the synthesis of aromatic carboxylic acids. lkouniv.ac.in A dihalo-substituted N-Boc-aniline could serve as a precursor, where each halogen atom is sequentially replaced by a carboxylic acid group through metal-halogen exchange followed by quenching with CO₂.

Integrated One-Pot and Multicomponent Synthesis Protocols

To improve synthetic efficiency, reduce waste, and minimize purification steps, one-pot and multicomponent reactions are highly desirable. A one-pot procedure for the synthesis of this compound could involve the in-situ formation of the aminoterephthalic acid followed by its immediate N-protection without the isolation of the intermediate.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, could also be envisioned for the synthesis of derivatives of the target molecule, although a direct MCR for this compound is not commonly reported.

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a powerful tool for planning the synthesis of organic molecules by mentally breaking down the target molecule into simpler, commercially available starting materials. reddit.comnih.gov

Key Disconnection Strategies and Synthon Equivalents

The primary disconnection for this compound is the C-N bond of the carbamate (B1207046), which corresponds to the N-Boc protection of an amine in the forward synthesis. This leads to two synthons: a Boc-carbonyl cation and a 2-aminobenzene-1,4-dicarboxylic acid anion.

Table 2: Key Disconnections and Corresponding Synthons and Synthetic Equivalents

DisconnectionSynthon 1Synthetic Equivalent 1Synthon 2Synthetic Equivalent 2
C-N (Carbamate)(Boc)C=O⁺Di-tert-butyl dicarbonate ((Boc)₂O)2-amino-1,4-dicarboxyphenyl anion2-Aminoterephthalic acid
C-C (Aromatic)⁻COOHCarbon dioxide (CO₂)Aryl anionAryl Grignard or organolithium reagent
C-N (Amine)Ar⁻Aryl halide⁺NH₂Ammonia (B1221849) or an ammonia equivalent

Further disconnection of 2-aminoterephthalic acid involves breaking the bonds between the aromatic ring and the functional groups. Disconnecting the carboxylic acid groups leads to a benzene (B151609) ring synthon with corresponding charges that can be synthetically realized through carboxylation reactions. Disconnecting the amino group suggests an aromatic nucleophilic substitution or a Sandmeyer-type reaction from a corresponding diazonium salt, which in turn comes from a nitro group.

A plausible retrosynthetic pathway would therefore involve:

Target Molecule: this compound

Disconnect C-N (Boc group): 2-Aminoterephthalic acid

Functional Group Interconversion (FGI): 2-Nitroterephthalic acid

Disconnect C-NO₂: Terephthalic acid

Disconnect C-COOH (x2): p-Xylene (B151628)

This analysis suggests that a practical synthesis could start from the readily available p-xylene.

Functional Group Interconversions (FGI) in the Retrosynthetic Pathway

Functional Group Interconversion (FGI) is a key strategy in retrosynthesis where one functional group is converted into another to facilitate a disconnection that may not have been possible with the original group. nih.gov

In the retrosynthetic analysis of this compound, a crucial FGI step is the conversion of the amino group of 2-aminoterephthalic acid back to a nitro group. This is a logical step because the direct introduction of an amino group onto an aromatic ring can be challenging, whereas the nitration of an aromatic ring followed by reduction is a very common and reliable transformation.

The forward synthesis would therefore involve the following key FGIs:

Oxidation: The conversion of the methyl groups of p-xylene to carboxylic acid groups to form terephthalic acid. This is typically achieved with strong oxidizing agents.

Nitration: The introduction of a nitro group onto the terephthalic acid ring to form 2-nitroterephthalic acid.

Reduction: The conversion of the nitro group to an amino group to yield 2-aminoterephthalic acid. This can be accomplished with various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation. nih.gov

These FGI steps are fundamental to building the necessary functionality on the aromatic ring before the final N-protection step.

Green Chemistry Principles in the Synthesis of this compound

The synthesis of this compound, a compound utilized in organic synthesis, increasingly incorporates the principles of green chemistry to minimize environmental impact and enhance sustainability. unibo.it Traditional methods for the N-tert-butoxycarbonylation (Boc protection) of amines often involve the use of hazardous reagents and large volumes of volatile organic solvents. fishersci.co.uk Green methodologies focus on developing environmentally benign and efficient protocols, emphasizing aspects such as the use of safer solvents (or their elimination), recyclable catalysts, and improved atom economy. unibo.itresearchgate.net For the specific synthesis of this compound, green approaches primarily target the Boc protection step of 2-aminobenzene-1,4-dicarboxylic acid, also known as 2-aminoterephthalic acid.

Solvent-Free Reaction Conditions for Boc Protection

A significant advancement in the green synthesis of Boc-protected amines is the development of solvent-free reaction conditions. derpharmachemica.comorganic-chemistry.org These methods eliminate the need for organic solvents, which are often toxic, flammable, and contribute to environmental pollution. The reaction between the amine and the Boc-protection reagent, typically di-tert-butyl dicarbonate ((Boc)₂O), is conducted neat, often with the assistance of a catalyst. organic-chemistry.org

Several key advantages are associated with solvent-free N-Boc protection:

Reduced Waste: Eliminating solvents significantly reduces the volume of chemical waste generated.

Increased Safety: The risks of fire and exposure to toxic fumes are minimized.

Simplified Work-up: Product isolation is often simpler, sometimes requiring only filtration to remove the catalyst. derpharmachemica.com

Enhanced Reaction Rates: In some cases, the high concentration of reactants under solvent-free conditions can lead to faster reaction times. derpharmachemica.com

Heterogeneous catalysts are particularly well-suited for solvent-free systems. For instance, Amberlite-IR 120, a strongly acidic ion-exchange resin, has been demonstrated as an efficient and recyclable catalyst for the N-tert-butoxycarbonylation of various amines under solvent-free conditions. derpharmachemica.com This method is notable for its rapid reaction times, often completing within minutes for aromatic amines like aniline, and the ease of catalyst recovery through simple filtration. derpharmachemica.com Similarly, perchloric acid adsorbed on silica (B1680970) gel (HClO₄–SiO₂) serves as a highly efficient and reusable catalyst for this transformation at room temperature without any solvent. organic-chemistry.org The use of iodine as a catalyst under solvent-free and ambient temperature conditions also provides an efficient protocol for protecting various aryl and aliphatic amines. organic-chemistry.org

These solvent-free approaches represent a more sustainable and hassle-free alternative to conventional methods, aligning with the core tenets of green chemistry. derpharmachemica.com

Catalytic Systems for Enhanced Synthetic Efficiency

The efficiency of the Boc protection of 2-aminobenzene-1,4-dicarboxylic acid is crucial for a sustainable synthetic process. The nucleophilicity of the amino group in this specific molecule is moderately diminished due to the electron-withdrawing nature of the two ortho- and para-carboxylic acid groups, which can make the reaction kinetically challenging. evitachem.com To overcome this, various catalytic systems have been developed to enhance reaction rates, improve yields, and allow for milder reaction conditions.

Nucleophilic Catalysts: 4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst for Boc protection, particularly for amines that are sterically hindered or weakly nucleophilic. evitachem.comsemanticscholar.org The catalytic cycle involves the initial attack of DMAP on di-tert-butyl dicarbonate to form a more reactive intermediate, which is then readily attacked by the amine. evitachem.com While effective, traditional methods using DMAP often take place in solvents. semanticscholar.org

Heterogeneous Acid Catalysts: A key focus in green chemistry is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, reducing waste and cost. derpharmachemica.com Several solid-supported catalysts have proven effective for N-Boc protection:

Amberlite-IR 120: This sulfonic acid resin is a robust and recyclable catalyst that functions efficiently under solvent-free conditions, promoting high yields in short reaction times. derpharmachemica.com

Silica-Supported Catalysts: Reagents like perchloric acid or sulfonic acid functionalized on a silica support provide a solid acidic surface that catalyzes the reaction efficiently. organic-chemistry.orgresearchgate.net These catalysts work under heterogeneous conditions and can be reused multiple times without significant loss of activity. researchgate.net

Tungstophosphoric Acid-Doped Mesoporous Silica: This system provides an eco-friendly and chemoselective protocol for the protection of amines with (Boc)₂O. researchgate.net

The table below summarizes various catalytic systems employed for N-Boc protection that align with green chemistry principles.

CatalystReaction ConditionsKey AdvantagesReference
4-Dimethylaminopyridine (DMAP)Typically in solventHighly efficient for weakly nucleophilic amines. evitachem.comsemanticscholar.org
Amberlite-IR 120Solvent-free, ambient temperatureHeterogeneous, recyclable, fast reaction rates, easy work-up. derpharmachemica.com
Perchloric acid on silica-gel (HClO₄–SiO₂)Solvent-free, room temperatureHighly efficient, inexpensive, reusable heterogeneous catalyst. organic-chemistry.org
IodineSolvent-free, ambient temperaturePractical and efficient protocol using a catalytic amount of iodine. organic-chemistry.org
Sulfonic-acid-functionalized silicaNot specifiedHeterogeneous catalyst that can be recycled. researchgate.net

By employing these advanced catalytic systems, the synthesis of this compound can be performed with greater efficiency and significantly reduced environmental impact.

Chemical Reactivity and Derivatization of Boc 2 Aminobenzene 1,4 Dicarboxylic Acid

Transformations of the Protected Amino Group

The tert-butyloxycarbonyl (Boc) protecting group is central to the chemical strategy of this compound, offering a stable yet readily cleavable mask for the amino functionality. Its removal is a key step, unlocking the nucleophilicity of the resulting free amine for subsequent reactions.

Mechanistic Pathways and Conditions for Boc Deprotection (Acidic, Lewis Acid, and Deep Eutectic Solvent-Mediated)

The deprotection of the Boc group is typically achieved under acidic conditions, which disrupt the carbamate (B1207046) linkage. The generally accepted mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the cleavage of the carbon-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This intermediate then readily decarboxylates to yield the free amine.

Acidic Conditions: A variety of strong acids are effective for Boc deprotection. Concentrated solutions of hydrochloric acid (HCl) or trifluoroacetic acid (TFA) are commonly used, often in solvents like dichloromethane (B109758) (DCM) or dioxane. The reaction is typically fast and proceeds at room temperature. The choice of acid and solvent can be tailored to the sensitivity of other functional groups within the molecule.

Lewis Acid-Mediated Deprotection: Lewis acids offer an alternative to strong Brønsted acids for Boc cleavage. The mechanism is analogous, involving coordination of the Lewis acid to the carbonyl oxygen, which weakens the C-O bond and facilitates its cleavage to release the tert-butyl cation. This method can sometimes offer greater selectivity, particularly when other acid-sensitive groups are present. A range of Lewis acids have been reported for this purpose, with varying efficiencies and substrate compatibilities.

Lewis AcidTypical ConditionsReference(s)
Iron(III) chloride (FeCl₃)Dichloromethane (DCM) libretexts.org
Tin(IV) chloride (SnCl₄)Mild conditions, suitable for sensitive substrates libretexts.org
Zinc bromide (ZnBr₂)Dichloromethane (DCM) libretexts.org
Aluminum chloride (AlCl₃)Dichloromethane (DCM) libretexts.org
This table presents a selection of Lewis acids used for Boc deprotection.

Deep Eutectic Solvent-Mediated Deprotection: In a move towards greener and more sustainable chemistry, deep eutectic solvents (DESs) have emerged as effective media and catalysts for Boc deprotection. A notable example is a DES composed of choline (B1196258) chloride and p-toluenesulfonic acid (pTSA). In this system, the DES acts as both the reaction medium and the Brønsted acid catalyst. This method offers several advantages, including mild reaction conditions (often at room temperature), short reaction times, simple workup procedures, and the avoidance of volatile and hazardous organic solvents. The efficiency of this method has been demonstrated across a wide variety of N-Boc derivatives, yielding products in excellent yields. libretexts.org

Subsequent Reactions Involving the Newly Formed Free Amino Group

Once deprotected, the resulting 2-aminoterephthalic acid possesses a free amino group that is a versatile handle for further chemical modifications. The nucleophilic character of this primary amine allows it to participate in a wide array of reactions, including acylation, alkylation, and the formation of Schiff bases.

A particularly significant reaction of the free amino group on the aromatic ring is diazotization . Treatment of 2-aminoterephthalic acid with sodium nitrite (B80452) (NaNO₂) under acidic conditions (e.g., in the presence of a strong mineral acid like HCl) at low temperatures (typically 0-5 °C) generates a diazonium salt intermediate. This intermediate is highly reactive and can be converted into a variety of other functional groups through Sandmeyer-type reactions. For example, treatment of the diazonium salt with copper(I) chloride (CuCl) or copper(I) bromide (CuBr) can introduce chloro or bromo substituents onto the aromatic ring, respectively. Similarly, reaction with potassium iodide (KI) can yield the corresponding iodo-derivative. This two-step sequence of deprotection followed by diazotization and substitution provides a powerful route to modify the aromatic core of the molecule. rsc.org

Reactions at the Carboxylic Acid Functionalities

The two carboxylic acid groups of Boc-2-aminobenzene-1,4-dicarboxylic acid are key sites for derivatization, enabling the formation of esters, amides, and other related functional groups. These reactions are fundamental to the use of this compound as a linker in the construction of larger molecular architectures such as metal-organic frameworks (MOFs) and polymers.

Amidation and Esterification Processes: Coupling Reagent Systems and Selectivity

The direct condensation of a carboxylic acid with an amine or an alcohol to form an amide or an ester, respectively, is an energetically unfavorable process that requires activation of the carboxylic acid. A vast array of coupling reagents has been developed to facilitate these transformations by converting the hydroxyl group of the carboxylic acid into a better leaving group.

Amidation: The formation of an amide bond is a cornerstone of synthetic chemistry. For a molecule like this compound, this reaction allows for the covalent linkage to amine-containing molecules. Common coupling reagents for amidation include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and reduce racemization. Other classes of highly efficient coupling reagents include phosphonium (B103445) salts (e.g., PyBOP) and uronium/aminium salts (e.g., HBTU, HATU). The choice of reagent and reaction conditions depends on the specific substrates and the desired reaction outcome.

Esterification: Similar to amidation, esterification requires the activation of the carboxylic acid. The Fischer esterification, which involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst (like sulfuric acid), is a classic method. sci-hub.se However, for more sensitive substrates or when milder conditions are required, coupling reagents are often employed. Reagents like DCC with 4-dimethylaminopyridine (B28879) (DMAP) are effective for this purpose.

Coupling Reagent ClassExamplesApplication
CarbodiimidesDCC, EDCAmidation, Esterification
Phosphonium SaltsPyBOP, PyAOPAmidation
Uronium/Aminium SaltsHBTU, HATU, TBTUAmidation
This table provides a summary of common classes of coupling reagents.

Differential Reactivity and Selective Derivatization of Carboxylic Acid Moieties

A key aspect of the chemistry of this compound is the potential for selective functionalization of its two carboxylic acid groups. The carboxylic acid at the C1 position is ortho to the Boc-protected amino group, while the carboxylic acid at the C4 position is para. This difference in substitution pattern leads to distinct electronic and steric environments for the two groups, which can be exploited for regioselective derivatization.

Steric Hindrance: The Boc group is sterically bulky. This bulkiness can hinder the approach of reagents to the nearby ortho-carboxylic acid group (at C1). Consequently, under certain reaction conditions, a nucleophile may preferentially react with the more sterically accessible para-carboxylic acid group (at C4). This effect would be particularly pronounced with bulky nucleophiles or coupling reagents.

Electronic Effects: The Boc-amino group is an electron-donating group through resonance, which increases the electron density of the aromatic ring, particularly at the ortho and para positions. This increased electron density can influence the acidity (pKa) of the carboxylic acid protons and the electrophilicity of the carbonyl carbons. The carboxylic acid at the C4 position, being para to the electron-donating group, might be slightly less acidic than the one at C1, which is influenced by both resonance and inductive effects. However, the steric effect is often the more dominant factor in controlling the regioselectivity of reactions at the carboxylic acid groups. libretexts.orguomustansiriyah.edu.iq

While specific, detailed studies on the selective mono-functionalization of this compound are not extensively reported, the principles of steric and electronic control are well-established in organic chemistry. It is therefore plausible that by carefully selecting reaction conditions, such as the nature of the solvent, the temperature, and the steric bulk of the reagents, one could achieve selective mono-amidation or mono-esterification at the more accessible C4 position.

Chemical Modifications of the Aromatic Ring System

The aromatic ring of this compound is also amenable to chemical modification, primarily through electrophilic aromatic substitution reactions. The outcome of such reactions is governed by the combined directing effects of the substituents already present on the ring.

The Boc-amino group is a strongly activating, ortho-, para-directing group due to the electron-donating resonance effect of the nitrogen lone pair. Conversely, the two carboxylic acid groups are deactivating and meta-directing because of their electron-withdrawing nature. numberanalytics.com In this specific molecule, the positions ortho to the Boc-amino group are C3 and C5. The position para to the Boc-amino group is already substituted with a carboxylic acid. The positions meta to the Boc-amino group are the same as the positions ortho to the carboxylic acids.

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. Given the directing effects, nitration of this compound would be expected to occur at the C3 or C5 positions.

Halogenation: Halogens (Cl, Br, I) can be introduced onto the aromatic ring via electrophilic substitution using a halogen in the presence of a Lewis acid catalyst (e.g., FeCl₃ or FeBr₃). Again, substitution would be anticipated at the positions activated by the Boc-amino group. mt.com

An alternative method for halogenation involves the diazotization of the free amino group of 2-aminoterephthalic acid, as described in section 3.1.2. This allows for the specific introduction of a halogen at the C2 position, a transformation not achievable through direct electrophilic halogenation. rsc.org

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are important methods for forming carbon-carbon bonds with aromatic rings. However, these reactions are generally not successful on strongly deactivated rings. nih.gov The presence of two carboxylic acid groups on the ring of this compound would likely render it unreactive towards standard Friedel-Crafts conditions.

Role As a Building Block in Advanced Chemical Synthesis

Precursor in Complex Organic Molecule Assembly

The compound serves as a foundational element for the synthesis of intricate molecular structures, enabling chemists to introduce the aminobenzene-dicarboxylic acid moiety into larger scaffolds with precision and control.

The prochiral nature of Boc-2-aminobenzene-1,4-dicarboxylic acid, with its two chemically distinct carboxylic acid groups (ortho and meta to the amino group), presents an opportunity for enantioselective synthesis. Chiral derivatives can be accessed through several strategic pathways:

Asymmetric Monofunctionalization: By employing chiral reagents or catalysts, one of the two carboxylic acid groups can be selectively modified. For instance, reaction with a chiral alcohol can form a monoester, creating a chiral center and differentiating the two carboxyl groups for subsequent reactions.

Use of Chiral Auxiliaries: Attaching a chiral auxiliary to one of the functional groups can direct subsequent transformations to occur in a stereoselective manner, a well-established strategy for controlling stereochemistry in organic synthesis. nih.gov

Catalytic Asymmetric Reactions: Modern catalytic methods, such as palladium-catalyzed asymmetric reactions, can be employed to construct chiral molecules from precursors containing the Boc-aminobenzene scaffold. nih.gov Enantioselective decarboxylative reactions, for example, have been successfully used with other Boc-protected acidic compounds to yield chiral products. rsc.org

These enantioselective pathways are crucial for producing single-enantiomer compounds, a critical requirement in the pharmaceutical industry where the stereochemistry of a molecule dictates its biological activity.

The tert-butoxycarbonyl (Boc) group is a cornerstone of peptide synthesis, particularly in the Boc solid-phase peptide synthesis (SPPS) methodology developed by Bruce Merrifield. masterorganicchemistry.com this compound functions as a non-proteinogenic amino acid that can be incorporated into peptide chains to create unique structures with tailored properties.

In this context, the Boc-protected amino group serves as the temporary N-terminus. libretexts.org The synthesis cycle involves:

Coupling: One of the carboxylic acid groups of this compound is activated (e.g., with DCC or HBTU) and reacted with the free N-terminus of a growing peptide chain attached to a solid support. masterorganicchemistry.combiosynth.com

Deprotection: The Boc group is removed from the newly incorporated residue using a mild acid, typically trifluoroacetic acid (TFA), exposing a new free amine. libretexts.orgresearchgate.net

Iteration: The cycle is repeated, adding subsequent amino acids to elongate the peptide chain.

The second carboxylic acid group on the benzene (B151609) ring remains available for further modification, allowing for the creation of branched, cyclic, or cross-linked peptides, or for conjugation to other molecules. rsc.org

Table 1: Role of Functional Groups in Boc-SPPS

Functional Group Role in Synthesis Reagents for Transformation
Boc-Amine N-terminal protection Removed with Trifluoroacetic Acid (TFA)
Carboxylic Acid 1 Forms peptide bond Activated with DCC, HBTU, etc.

| Carboxylic Acid 2 | Site for modification | Can be used for cyclization or conjugation |

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing the majority of the atoms of the starting materials, are highly valued for their efficiency and atom economy. nih.gov this compound is well-suited to participate in MCRs, primarily by providing the carboxylic acid component.

In isocyanide-based MCRs such as the Passerini and Ugi reactions , a carboxylic acid is a key reactant. wikipedia.orgresearchgate.netorganic-chemistry.org

Passerini Three-Component Reaction (P-3CR): This reaction combines an aldehyde (or ketone), an isocyanide, and a carboxylic acid to yield an α-acyloxy amide. wikipedia.orgnih.gov this compound can serve as the carboxylic acid input.

Ugi Four-Component Reaction (U-4CR): This reaction involves an aldehyde (or ketone), an amine, an isocyanide, and a carboxylic acid to produce a bis-amide. researchgate.net

By integrating this compound into an MCR, chemists can rapidly generate highly complex and diverse molecular scaffolds in a single synthetic operation, embedding the functionalized benzene ring deep within the final structure. The remaining Boc-protected amine and the second carboxylic acid provide handles for post-MCR modifications.

Design and Elaboration of Pharmaceutical Intermediates

The core structure of this compound, the 2-aminoterephthalic acid skeleton, is a recognized scaffold in medicinal chemistry. biosynth.comchemicalbook.com Dicarboxylic acids, in general, are important commodity chemicals with wide applications in the pharmaceutical industry. nih.gov The Boc-protected version is a crucial pharmaceutical intermediate because it allows for the controlled and sequential elaboration of the molecule.

The versatility of its functional groups enables the synthesis of a wide array of derivatives. The carboxylic acids can be converted to amides, esters, or other functional groups, while deprotection of the amine allows for acylation, alkylation, or sulfonylation. This flexibility makes it a valuable starting material for building libraries of compounds for drug discovery screening and for the targeted synthesis of active pharmaceutical ingredients (APIs).

Table 2: Potential Pharmaceutical Scaffolds from this compound

Reaction Type Functional Group Targeted Resulting Structure Potential Application
Amide Coupling Carboxylic Acids Diamide or Monoamide Derivatives Enzyme Inhibitors, Receptor Antagonists
Esterification Carboxylic Acids Diester or Monoester Derivatives Prodrugs, Bioavailability Modifiers
N-Deprotection & Acylation Boc-Amine N-Acyl Derivatives Bioactive Amides

Synthetic Routes to Biochemical Probes and Ligands

The functional handles on this compound make it an excellent precursor for the synthesis of biochemical probes and ligands. medchemexpress.com

Biochemical Probes: Probes are essential tools for studying biological systems. The carboxylic acid groups can be used to attach reporter tags such as fluorophores, biotin, or radioactive isotopes via stable amide or ester linkages. The Boc-protected amine provides an orthogonal site that can be deprotected and used to attach the probe to a molecule of interest or a targeting moiety.

Ligands for Coordination Chemistry: The parent compound, 2-aminoterephthalic acid, is a well-known organic linker used in the synthesis of metal-organic frameworks (MOFs). medchemexpress.com MOFs are crystalline materials with applications in gas storage, catalysis, and drug delivery. The Boc-protected derivative serves as a soluble and processable precursor that can be incorporated into a framework, with the Boc group potentially being removed post-synthesis to expose the free amine within the MOF pores. This free amine can then be used to tune the properties of the material or to anchor catalysts or other functional molecules. The design of chiral fluorescent sensors based on dicarboxylic acids has also been explored for enantioselective recognition. researchgate.net

By providing a stable and versatile platform for introducing multiple points of functionality, this compound facilitates the rational design and synthesis of sophisticated molecules for advanced applications in chemistry, biology, and materials science.

Applications in Materials Science and Supramolecular Chemistry

Metal-Organic Frameworks (MOFs) Linker Design and Functionalization

The modular nature of Metal-Organic Frameworks (MOFs), which are crystalline porous materials constructed from metal nodes and organic linkers, allows for precise tuning of their structure and function. Boc-protected aminobenzene dicarboxylic acid derivatives serve as sophisticated building blocks in this context, enabling advanced synthetic strategies.

The use of Boc-2-aminobenzene-1,4-dicarboxylic acid as a linker in MOF synthesis is a strategic choice that leverages the properties of the bulky Boc group. This protecting group plays a crucial role in directing the framework's topology and preventing undesirable structural outcomes.

One of the primary advantages is the suppression of framework interpenetration. researchgate.net Interpenetration, where two or more independent frameworks grow through one another, can reduce pore size and accessible surface area, which is often detrimental to applications in gas storage and catalysis. The steric bulk of the Boc group on the linker can physically block the formation of a secondary interwoven framework during the solvothermal synthesis process. This "protection-deprotection strategy" allows for the initial synthesis of a non-interpenetrated framework, preserving a more open and accessible porous structure. researchgate.net

Furthermore, the Boc group is stable under many solvothermal conditions used for MOF synthesis but can be removed post-synthetically under specific conditions, typically through thermal or acid treatment. illinois.eduyoutube.com This latent reactivity is key to its strategic utility, providing a pathway to highly functionalized materials that may be difficult to synthesize directly.

Table 1: Strategic Advantages of Using Boc-Protected Linkers in MOF Synthesis

Feature Advantage Rationale
Steric Bulk Suppression of interpenetration The bulky Boc group acts as a placeholder, preventing the formation of interwoven secondary frameworks and preserving larger pore volumes. researchgate.net
Chemical Stability Compatibility with MOF synthesis The Boc group is robust enough to withstand typical solvothermal reaction conditions without premature cleavage. organic-chemistry.org

| Latent Reactivity | Access to reactive amine sites | The protecting group can be removed post-synthetically, exposing a primary amine for further functionalization within the intact framework. illinois.edu |

Postsynthetic modification (PSM) is a powerful technique for introducing chemical functionality into a pre-existing MOF structure. nih.gov MOFs constructed from linkers analogous to 2-aminobenzene-1,4-dicarboxylic acid, such as IRMOF-3 and UiO-66-NH2, are prime candidates for PSM due to the reactivity of the amino group. escholarship.orgnih.gov

The strategy involving this compound seamlessly integrates with PSM. The process occurs in two stages:

Postsynthetic Deprotection (PSD): The MOF is first constructed using the Boc-protected linker. Subsequently, the Boc group is removed, often by heating, to unmask the reactive -NH2 groups throughout the crystalline framework. illinois.eduescholarship.org This step transforms the inert framework into a reactive scaffold.

Covalent Modification: The newly exposed amine functionalities can then undergo a vast array of organic reactions. This allows for the covalent attachment of various functional groups that might not have been stable under the initial MOF synthesis conditions. nih.gov

This methodology enables the precise installation of functionalities tailored for specific applications, including altering pore hydrophobicity, introducing catalytic sites, or grafting recognition motifs. nih.gov

Table 2: Examples of Postsynthetic Modification Reactions on Amino-Functionalized MOFs

Reagent Type Reaction Resulting Functionality Potential Application
Alkyl Anhydrides Acylation Amide Modified pore environment, gas storage
Aldehydes Schiff Base Condensation Imine Chemical sensing, catalysis
Carboxylic Acids Amide Coupling Amide Attachment of biomolecules, drugs

The synthesis of chiral MOFs is of great interest for applications in enantioselective separations and asymmetric catalysis. nih.gov Incorporating chirality into the framework can be achieved by using chiral organic linkers derived from natural sources, such as amino acids. uab.cat

Boc-protected chiral amino acids can be incorporated into dicarboxylic acid linkers to create building blocks for intrinsically chiral MOFs. The Boc group serves its protective function, preventing the reactive amine from interfering with the framework's self-assembly process. uab.cat Once the chiral framework is constructed, the Boc group can be removed if desired, exposing an amino group that can participate in chiral recognition or catalysis.

Alternatively, chirality can be introduced via PSM, where a pre-existing amino-functionalized MOF (derived from a deprotected Boc-linker) is reacted with a chiral molecule like proline. nih.govresearchgate.net This process grafts chiral centers onto the pore surfaces, rendering the entire material enantioselective. Vibrational circular dichroism studies have confirmed that the chirality of the final material originates from the incorporated amino acid. nih.gov This dual approach—using chiral linkers directly or introducing them post-synthetically—provides significant versatility in the design of enantioselective MOFs.

Catalytic Applications within Framework Structures: Mechanistic Investigations

The functional groups lining the pores of framework materials can act as active sites for heterogeneous catalysis. Amino-functionalized frameworks, accessible through the deprotection of materials made with this compound, are particularly promising catalysts. rsc.orgresearchgate.net

The primary amine group itself is a Brønsted/Lewis base and can catalyze a range of organic reactions, such as the Knoevenagel condensation. researchgate.net Mechanistic studies suggest that the confinement of reactants within the MOF pores and the uniform distribution of these basic sites contribute to high catalytic efficiency and selectivity.

More complex catalytic systems can be developed through PSM. For instance, grafting chiral amino acids onto the framework followed by metalation with earth-abundant metals like iron can create robust, single-site heterogeneous catalysts. nih.gov These materials have demonstrated high activity and enantioselectivity (>99% ee) in reactions such as the hydrosilylation and hydroboration of carbonyls. nih.gov The site-isolation of the catalytic centers within the MOF structure prevents catalyst deactivation and allows for excellent recyclability.

In other mechanistic pathways, the amino group can work cooperatively with other functionalities. For example, in multivariate MOFs derived from different amino acids, alcohol and thioether groups can work in tandem to activate substrates, mimicking the catalytic mechanisms of enzymes like glycosidases. acs.org Furthermore, theoretical and experimental studies on amino-functionalized Fe-MOFs have shown that the electron-donating nature of the amino group can modulate the electronic properties of the metal nodes, enhancing their ability to activate reactants like H2O2 for selective oxidation reactions. acs.org This demonstrates that the linker is not merely a scaffold but an active participant in the catalytic cycle.

Table 3: Mentioned Compound Names

Compound Name
This compound
2-aminobenzene-1,4-dicarboxylic acid
Proline

Computational and Theoretical Chemistry Studies of Boc 2 Aminobenzene 1,4 Dicarboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reaction Energetics

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the energetic landscape of chemical reactions for molecules like Boc-2-aminobenzene-1,4-dicarboxylic acid. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are employed to model the molecule's properties.

These calculations can provide insights into:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Electron Density Distribution: Mapping the electron density helps in identifying electron-rich and electron-deficient regions of the molecule, which is key to understanding its reactive sites.

Electrostatic Potential: This mapping helps to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

Reaction Energetics: By calculating the energies of reactants, transition states, and products, the activation energies and reaction enthalpies for processes like the removal of the Boc protecting group or reactions involving the carboxylic acid functionalities can be determined. organic-chemistry.org

Table 1: Representative Data from Quantum Chemical Calculations on a Substituted Benzene (B151609) Derivative

Computational ParameterCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy-1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap5.3 eVRelates to chemical stability and reactivity
Dipole Moment3.2 DIndicates overall polarity of the molecule

Note: This table presents hypothetical but realistic data for a molecule structurally similar to this compound to illustrate the output of quantum chemical calculations.

Molecular Modeling and Dynamics Simulations: Conformational Analysis and Intermolecular Interactions

Molecular modeling and dynamics (MD) simulations are powerful tools for exploring the conformational landscape and intermolecular interactions of flexible molecules such as this compound. The presence of the bulky tert-butoxycarbonyl (Boc) group and two carboxylic acid groups allows for a variety of spatial arrangements. nih.gov

Conformational Analysis: These studies identify the most stable conformations (lowest energy states) of the molecule by systematically rotating the rotatable bonds. This is crucial as the molecule's shape can significantly influence its biological activity and physical properties. beilstein-journals.org For example, the orientation of the Boc-amino group relative to the carboxylic acid groups can be determined.

Intermolecular Interactions: MD simulations can model how multiple molecules of this compound interact with each other or with solvent molecules. This is vital for understanding its solubility, crystal packing, and potential to form hydrogen-bonded networks. mdpi.com The carboxylic acid and N-H groups are primary sites for hydrogen bonding.

Table 2: Illustrative Intermolecular Interaction Energies

Interaction TypeTypical Energy Range (kJ/mol)Relevant Functional Groups
Hydrogen Bond (O-H···O)-20 to -40Carboxylic acid dimers
Hydrogen Bond (N-H···O)-15 to -30Amine and Carboxylic acid/Boc group
π-π Stacking-5 to -10Benzene rings
Van der Waals-2 to -5Overall molecular interactions

Note: This table provides typical energy ranges for interactions that would be relevant for this compound.

Predictive Computational Approaches for Reactivity and Selectivity in Organic Transformations

Computational methods can be used to predict the reactivity and selectivity of this compound in various organic reactions. By modeling the reaction mechanisms, one can anticipate the likely outcomes of chemical transformations.

Reactivity Indices: Derived from quantum chemical calculations, local reactivity descriptors like Fukui functions can pinpoint the most reactive atoms in the molecule for electrophilic, nucleophilic, and radical attacks. researchgate.net For instance, this could predict whether a reaction is more likely to occur at one of the carboxylic acid groups or the aromatic ring.

Transition State Analysis: By locating and analyzing the transition state structures for competing reaction pathways, chemists can predict which product is kinetically favored. For example, in a reaction involving an electrophile, calculations could determine whether substitution on the benzene ring is more or less favorable than reaction at another site.

Catalyst-Substrate Interaction Modeling: If the compound is used in a catalyzed reaction, computational models can simulate the interaction between the substrate and the catalyst. This can help in understanding the role of the catalyst and in designing more efficient catalytic systems for transformations involving this molecule.

Table 3: Hypothetical Predicted Selectivity for an Electrophilic Aromatic Substitution

Position of SubstitutionCalculated Activation Energy (kcal/mol)Predicted Major/Minor Product
Position 318.5Minor
Position 515.2Major
Position 620.1Minor

Note: This table illustrates how computational chemistry could predict the regioselectivity of a reaction on the aromatic ring of this compound.

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